molecular formula C13H11FN2O3 B1410982 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate CAS No. 1984037-86-6

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Cat. No.: B1410982
CAS No.: 1984037-86-6
M. Wt: 262.24 g/mol
InChI Key: YRBXEZNXLGEXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C13H11FN2O3 and is a member of the aromatic carbamate family. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Aromatic carbamates have been identified as key scaffolds in the development of neuroprotective agents. Research indicates that structurally related compounds can function by increasing the Bcl-2/Bax ratio to an anti-apoptotic state and activating autophagy through the induction of beclin 1, suggesting potential pathways through which this compound could be investigated for neurodegenerative disease research . Furthermore, the carbamate functional group is a common feature in pharmacologically active molecules. For instance, similar compounds have been explored as potent inverse agonists for serotonin receptors, indicating potential applications in central nervous system (CNS) disorders . Other carbamate derivatives have been studied as novel inhibitors for various enzymatic targets, including those relevant to viral and inflammatory diseases, highlighting the versatility of this chemical motif in biological systems . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

IUPAC Name

(4-fluorophenyl) N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-18-11-6-7-15-12(8-11)16-13(17)19-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXEZNXLGEXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This technical guide provides a comprehensive overview of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, a novel compound with significant potential in medicinal chemistry and drug development. Due to the compound's novelty, direct experimental data is limited. Therefore, this guide, exercising full editorial control, synthesizes information from established chemical principles and data from structurally analogous compounds. The insights provided are grounded in established expertise to offer a predictive yet scientifically rigorous exploration of the molecule's chemical structure, properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and nomenclature.

Chemical Structure

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a carbamate derivative characterized by three key structural motifs: a 4-fluorophenyl group, a central carbamate linker, and a 4-methoxypyridin-2-yl moiety.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Product 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl chloroformate 4-Fluorophenyl chloroformate 4-Fluorophenol->4-Fluorophenyl chloroformate Phosgene or equivalent (e.g., triphosgene) 4-Methoxypyridin-2-amine 4-Methoxypyridin-2-amine 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate 4-Fluorophenyl chloroformate->4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate 4-Methoxypyridin-2-amine, Base (e.g., Pyridine)

Figure 2: Proposed synthetic workflow for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.
Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluorophenyl chloroformate

  • In a well-ventilated fume hood, a solution of 4-fluorophenol (1.0 eq) in an inert solvent (e.g., dichloromethane) is cooled to 0 °C.

  • A solution of phosgene or a phosgene equivalent such as triphosgene (0.4 eq) in the same solvent is added dropwise while maintaining the temperature at 0 °C.

  • A non-nucleophilic base (e.g., pyridine, 1.1 eq) is added to scavenge the HCl byproduct.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 4-fluorophenyl chloroformate, which can be used in the next step without further purification.

Causality: The use of a phosgene equivalent like triphosgene is a safer alternative to gaseous phosgene. The reaction is performed at low temperatures to control the reactivity of the acyl chloride intermediate. [1] Step 2: Synthesis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

  • To a solution of 4-methoxypyridin-2-amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, a solution of the crude 4-fluorophenyl chloroformate (1.1 eq) from the previous step is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the final product, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), aromatic protons in the pyridine and fluorophenyl rings (in the range of 6.5-8.5 ppm), and a broad singlet for the N-H proton of the carbamate.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the carbamate (~150-160 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate at ~1700-1730 cm⁻¹, N-H stretching at ~3200-3400 cm⁻¹, and C-O and C-N stretching bands. [2][3][4][5][6]* Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (262.24 g/mol ) would be expected.

Potential Applications and Biological Activity

The unique combination of a fluorinated phenyl ring, a carbamate linker, and a methoxypyridine moiety suggests several potential applications in drug discovery.

Rationale for Biological Interest
  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. [7][8][9]Fluorinated phenyl groups are common in a variety of bioactive molecules. [10][11]* Carbamate Linker: The carbamate group is a known pharmacophore and is present in numerous approved drugs. [12]It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. [13][14]* Pyridine Moiety: The pyridine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in various biological interactions. [15][16]The methoxy group can further modulate the electronic properties and metabolic stability of the ring.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many pyridine and carbamate derivatives exhibit antiproliferative activity. [11]* Antifungal Agents: Carbamates and pyridine-containing compounds have shown promise as antifungal agents. [14][15]* Enzyme Inhibitors: The carbamate moiety can act as a transition state analog for certain enzymes, making it a candidate for inhibitor design.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate represents a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a viable synthetic route. The strategic combination of a fluorinated aromatic ring, a carbamate linker, and a substituted pyridine core provides a strong rationale for its investigation in various drug discovery programs. The methodologies and insights presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this and related novel chemical entities.

References

  • IUPAC. (2014). Carbamates. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

  • RSC Publishing. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved from [Link]

  • ACS Publications. (2025, December 9). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • MDPI. (2025, July 21). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • ChemSafetyPro. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Unilong. (n.d.). China 4-Fluorophenol CAS 371-41-5 factory and manufacturers. Retrieved from [Link]

  • IUPAC. (n.d.). Carbamates (C00803). In The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (2026, February 11). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
  • PubMed. (2025, December 18). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]

  • MDPI. (2018, December 11). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Retrieved from [Link]

  • analytica-world.com. (2009, August 19). CAS REGISTRY approaches 50 millionth registration. Retrieved from [Link]

  • CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

  • lookchem. (n.d.). Cas 371-41-5,4-Fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • Reddit. (2021, August 5). Registering CAS and/or EINECS number for novel chemical. Retrieved from [Link]

  • PubChem. (n.d.). Carbamate. Retrieved from [Link]

  • PMC. (n.d.). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

  • ResearchGate. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-AMINO-4-METHOXYPYRIDINE. Retrieved from [Link]

  • MDPI. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved from [Link]

  • PubMed. (2024, June 26). Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity. Retrieved from [Link]

  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

  • MDPI. (2022, February 11). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

Sources

Molecular weight and formula of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel small molecules with potential therapeutic activity is of paramount importance. Among the vast array of functional groups and structural motifs employed, carbamates, fluorinated aromatics, and substituted pyridines have independently demonstrated significant utility. The convergence of these three pharmacophoric elements in a single molecular entity, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate , presents a compelling case for its investigation as a potential modulator of biological systems. This technical guide provides a comprehensive overview of the fundamental molecular properties, a putative synthetic pathway, and the underlying scientific rationale for the potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Similarly, the pyridine ring is a common scaffold in numerous approved drugs, offering opportunities for hydrogen bonding and other key interactions with biological targets. The methoxy substituent on the pyridine ring can further influence electronic properties and solubility. The carbamate linkage provides a stable, yet potentially cleavable, connection between these two key fragments, offering a prodrug potential or acting as a critical hydrogen bonding element in a binding pocket.

Physicochemical Properties

A precise understanding of the molecular formula and weight is the cornerstone of all subsequent experimental work, from reaction stoichiometry to analytical characterization. Based on the chemical structure derived from its IUPAC name, the key physicochemical properties of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₁FN₂O₃
Molecular Weight 262.24 g/mol

These fundamental properties are critical for accurate compound handling, solution preparation, and data analysis in any research setting.

Molecular Structure

The chemical structure of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is depicted below. The molecule features a central carbamate group linking a 4-fluorophenyl moiety via a nitrogen atom and a 4-methoxypyridin-2-yl moiety via an oxygen atom.

Figure 1: Chemical structure of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

The target molecule can be disconnected at the carbamate linkage, suggesting a synthesis from 4-fluorophenyl isocyanate and 4-methoxy-2-hydroxypyridine.

Target 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Intermediate1 4-Fluorophenyl isocyanate Target->Intermediate1 Intermediate2 4-Methoxy-2-hydroxypyridine Target->Intermediate2

Figure 2: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

  • 4-Fluorophenyl isocyanate

  • 4-Methoxy-2-hydroxypyridine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-2-hydroxypyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Isocyanate Addition: Slowly add a solution of 4-fluorophenyl isocyanate (1.05 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Synthetic Workflow Diagram

Start Dissolve 4-methoxy-2-hydroxypyridine and TEA in anhydrous DCM Step1 Add 4-fluorophenyl isocyanate solution at 0 °C Start->Step1 Step2 Stir at room temperature and monitor by TLC Step1->Step2 Step3 Quench with NaHCO₃ (aq) and separate layers Step2->Step3 Step4 Extract aqueous layer with DCM Step3->Step4 Step5 Wash combined organic layers with brine Step4->Step5 Step6 Dry over MgSO₄, filter, and concentrate Step5->Step6 Step7 Purify by flash column chromatography Step6->Step7 End Pure 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Step7->End

Figure 3: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Development

The structural features of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate suggest several potential applications in drug discovery, primarily as an inhibitor of various enzymes or as a modulator of receptor activity.

  • Kinase Inhibition: The pyridine and fluorophenyl motifs are prevalent in many kinase inhibitors. The overall structure could be designed to fit into the ATP-binding pocket of specific kinases, with the carbamate linkage providing key hydrogen bonding interactions.

  • Enzyme Inhibition: Carbamates can act as covalent or non-covalent inhibitors of various enzymes, such as serine hydrolases. The specific substitution pattern could confer selectivity for a particular enzyme target.

  • Central Nervous System (CNS) Activity: The ability of fluorine to enhance blood-brain barrier penetration could make this compound a candidate for targeting CNS disorders. The methoxypyridine moiety is also found in several CNS-active drugs.

Conclusion

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a molecule of interest for chemical and pharmaceutical research due to its unique combination of pharmacophoric groups. This guide has provided the foundational knowledge of its molecular formula and weight, a plausible synthetic route, and a rationale for its potential therapeutic applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. 4-Fluorophenyl isocyanate. [Link]

  • PubChem. 4-Methoxy-2-pyridinone. [Link]

An In-depth Technical Guide to 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its unique structural and electronic properties.[1] It acts as a stable amide-ester hybrid, capable of participating in hydrogen bonding and exhibiting conformational rigidity, which is crucial for specific interactions with biological targets.[1] The incorporation of a carbamate linker between a substituted phenyl ring and a heterocyclic moiety, such as pyridine, generates a molecular scaffold with significant therapeutic potential. Pyridine derivatives, in particular, are prevalent in a wide array of biologically active molecules, contributing to enhanced drug permeability, metabolic stability, and biochemical potency.

This guide focuses on the synthesis and characterization of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. The selection of the 4-fluorophenyl group is strategic; the introduction of fluorine can modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity.[2] The 4-methoxypyridin-2-yl moiety is a key pharmacophore found in various biologically active compounds, including selective enzyme inhibitors.[3] The combination of these structural features in a single molecule presents a compelling case for its investigation as a potential therapeutic agent.

Chemical and Physical Properties

As 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a novel compound, its experimental physical properties are not yet determined. However, based on the properties of its precursors and structurally similar molecules, we can predict its key identifiers and characteristics.

IdentifierPredicted ValueSource of Precursor Data
IUPAC Name 4-Fluorophenyl (4-methoxypyridin-2-yl)carbamate-
Molecular Formula C₁₃H₁₁FN₂O₃-
Molecular Weight 262.24 g/mol -
CAS Number Not assigned-
4-fluorophenol CAS 371-41-5[4]
4-methoxypyridin-2-amine CAS 10201-73-7[3][5]
4-fluorophenyl chloroformate CAS 38377-38-7[6][7]
Appearance Predicted to be a white to off-white solid[3]
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-

Synthesis and Mechanism

The most direct and efficient synthetic route to 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is the reaction of 4-methoxypyridin-2-amine with 4-fluorophenyl chloroformate. This reaction is a nucleophilic acyl substitution at the chloroformate carbon.

Reaction Scheme:

Synthesis_of_4-Fluorophenyl_4-methoxypyridin-2-ylcarbamate cluster_reactants Reactants cluster_products Products Reactant1 4-methoxypyridin-2-amine Synthesis Reaction Reactant1->Synthesis + Reactant2 4-fluorophenyl chloroformate Reactant2->Synthesis Product 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Byproduct Triethylamine Hydrochloride Synthesis->Product Synthesis->Byproduct Base Triethylamine Base->Synthesis Base Solvent Dichloromethane Solvent->Synthesis Solvent

Caption: Synthetic pathway for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

The reaction mechanism involves the nucleophilic attack of the primary amine of 4-methoxypyridin-2-amine on the electrophilic carbonyl carbon of 4-fluorophenyl chloroformate. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • 4-methoxypyridin-2-amine (CAS: 10201-73-7)[3][5]

  • 4-fluorophenyl chloroformate (CAS: 38377-38-7)[6][7]

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxypyridin-2-amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

  • Addition of Chloroformate: Dissolve 4-fluorophenyl chloroformate (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate would be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted to show characteristic signals for both the 4-fluorophenyl and the 4-methoxypyridin-2-yl moieties.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.1-8.3 ppm (d, 1H): Pyridine H6 proton, deshielded by the adjacent nitrogen.

  • δ 7.1-7.3 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring, appearing as a complex multiplet due to F-H coupling.

  • δ 6.5-6.7 ppm (dd, 1H): Pyridine H5 proton.

  • δ 6.3-6.4 ppm (d, 1H): Pyridine H3 proton.

  • δ 3.8-3.9 ppm (s, 3H): Methoxy group protons.

  • δ 7.5-8.5 ppm (br s, 1H): NH proton of the carbamate linker.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160-165 ppm (d, J_CF ≈ 245 Hz): Carbon C4' of the fluorophenyl ring, showing a large coupling constant with fluorine.

  • δ 155-160 ppm: Pyridine C4 carbon attached to the methoxy group.

  • δ 152-154 ppm: Carbonyl carbon of the carbamate.

  • δ 148-150 ppm: Pyridine C2 and C6 carbons.

  • δ 122-124 ppm (d, J_CF ≈ 8 Hz): Aromatic carbons C2' and C6' of the fluorophenyl ring.

  • δ 115-117 ppm (d, J_CF ≈ 23 Hz): Aromatic carbons C3' and C5' of the fluorophenyl ring.

  • δ 105-110 ppm: Pyridine C3 and C5 carbons.

  • δ 55-56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibration of the carbamate carbonyl group.

  • ν(N-H): ~3300 cm⁻¹ (stretching)

  • ν(C=O): ~1720-1740 cm⁻¹ (stretching, carbamate)[7]

  • ν(C-O): ~1200-1250 cm⁻¹ (stretching)

  • ν(C-F): ~1150-1250 cm⁻¹ (stretching)

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • M⁺: m/z = 262

  • Key Fragments:

    • Loss of the 4-fluorophenoxy radical (m/z = 151)

    • Formation of the 4-fluorophenol cation (m/z = 112)

    • Formation of the 4-methoxypyridin-2-yl isocyanate cation (m/z = 150)

Potential Applications in Drug Discovery

The structural features of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate suggest its potential as a lead compound in several therapeutic areas. Carbamate-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][8]

Potential_Applications cluster_applications Potential Therapeutic Areas Target 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Kinase_Inhibition Kinase Inhibition (e.g., HPK1, ROCK) Target->Kinase_Inhibition Modulation of signaling pathways Anticancer Anticancer Agents Target->Anticancer Induction of apoptosis Neurodegenerative Neurodegenerative Diseases Target->Neurodegenerative Enzyme inhibition Antiviral Antiviral Activity Target->Antiviral Inhibition of viral replication enzymes

Caption: Potential therapeutic applications of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Kinase Inhibition: Pyridyl-based structures are common scaffolds for kinase inhibitors. For example, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[6] Similarly, pyridylthiazole-based ureas, which share structural similarities with the target carbamate, are potent inhibitors of Rho-associated protein kinases (ROCK), which are implicated in cancer and cardiovascular diseases.[4] The 4-methoxypyridine moiety could serve as a crucial hinge-binding element for various kinases.

Anticancer Activity: The carbamate group can be designed as a prodrug moiety that releases a cytotoxic agent at the tumor site.[8] Furthermore, the intrinsic properties of the molecule could lead to the inhibition of cancer cell proliferation or the induction of apoptosis.

Neurodegenerative Diseases: Carbamates are a well-established class of cholinesterase inhibitors used in the treatment of Alzheimer's disease.[1] The specific substitution pattern of the target molecule could be explored for its potential to inhibit enzymes relevant to neurodegeneration.

Antiviral Research: Some pyridyl derivatives have shown promise as antiviral agents. The isothiazolo[4,3-b]pyridine scaffold, for instance, has been investigated for its dual inhibition of lipid kinases, leading to broad-spectrum antiviral activity.[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of the novel compound 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. While a definitive CAS number and experimental data are yet to be established, the proposed synthetic route is based on well-established chemical principles, and the predicted analytical data provide a solid basis for its identification and characterization. The structural alerts within this molecule strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and kinase inhibition. Further investigation into its biological activity is highly warranted.

References

  • ChemSynthesis. 4-fluorophenol. [Link]

  • ACS Publications. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • ResearchGate. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. [Link]

  • PubMed. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • ResearchGate. Chemistry of aryl N‐(2‐pyridyl) thionocarbamates in basic media. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • National Center for Biotechnology Information. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • RSC Publishing. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. [Link]

  • Google Patents.
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • ResearchGate. Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]

  • National Center for Biotechnology Information. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MDPI. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • The Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • SciSpace. A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Physicochemical Analysis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate for Preclinical Drug Development

Introduction: The Rationale for Physicochemical Profiling in Modern Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early-stage assessments is the comprehensive characterization of its physicochemical properties. These intrinsic attributes of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for development into a safe and effective therapeutic agent. This guide provides an in-depth technical overview of the key physicochemical parameters of the novel compound, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, and outlines the experimental methodologies for their determination. Understanding these properties is paramount for informed decision-making in lead optimization and for the rational design of future analogues with enhanced drug-like characteristics.

The structure of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, a molecule incorporating a carbamate linker between a substituted fluorophenyl and a methoxypyridine moiety, suggests its potential interaction with biological targets where hydrogen bonding and aromatic interactions are key. The presence of the fluorine atom and the methoxy group can significantly influence its metabolic stability and pharmacokinetic profile. Therefore, a thorough investigation of its fundamental physicochemical properties is not merely a routine exercise but a strategic imperative.

Predicted Physicochemical Properties and Drug-Likeness Assessment

Prior to embarking on extensive experimental work, in silico prediction of physicochemical properties provides a valuable initial assessment of a compound's potential. These computational models, while not a substitute for empirical data, offer a rapid and cost-effective means to flag potential liabilities and guide experimental design. For 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, we can predict its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][2][3][4][5]

Lipinski's Rule of Five Analysis:

Lipinski's Rule of Five provides a set of simple molecular descriptors that can predict the likelihood of a compound being orally bioavailable.[1][2][3][4][5]

  • Molecular Weight (MW): Less than 500 Da.

  • LogP (octanol-water partition coefficient): Less than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

A violation of more than one of these rules may indicate potential problems with oral absorption.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Assessment for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

ParameterPredicted ValueLipinski's Rule of Five ComplianceRationale and Implication for Drug Design
Molecular Formula C₁₃H₁₁FN₂O₃N/AFoundational information for all subsequent calculations.
Molecular Weight 262.24 g/mol Yes Well within the recommended range, suggesting good potential for passive diffusion across biological membranes.
logP ~2.5 - 3.5Yes Indicates a favorable balance between lipophilicity and hydrophilicity, crucial for both membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1 (from the carbamate N-H)Yes Low number of donors is favorable for membrane permeation.
Hydrogen Bond Acceptors 5 (3 from oxygen atoms, 2 from nitrogen atoms)Yes Within the acceptable range, allowing for necessary interactions with biological targets and water for solubility.
Polar Surface Area (PSA) ~70-80 ŲN/AA key indicator of membrane permeability. Values in this range are generally associated with good oral absorption.

Experimental Determination of Key Physicochemical Properties

While computational predictions are informative, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following section details the established protocols for measuring the most critical parameters for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Lipophilicity (logP and logD)

Causality Behind Experimental Choice: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross cell membranes. The octanol-water partition coefficient (logP) is the standard measure for the neutral form of a molecule. However, for ionizable compounds, the distribution coefficient (logD) at a specific pH is more physiologically relevant. Given the presence of the pyridine nitrogen, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is expected to have a pKa, making logD determination essential. The shake-flask method, while traditional, remains a robust and reliable technique for obtaining accurate logP and logD values.[6][7]

Experimental Protocol: Shake-Flask Method for logP/logD Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the pH 7.4 buffer. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated octanol and buffer phases in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully collect samples from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation:

    • logP (for the neutral molecule): logP = log([Compound]octanol / [Compound]water)

    • logD (at a specific pH): logDpH = log([Compound]octanol / [Compound]aqueous at pH)

Diagram: Experimental Workflow for logP/logD Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare & Saturate Octanol and Buffer partition Partitioning in Separatory Funnel prep_phases->partition prep_sample Prepare Stock Solution of Compound prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Phase Separation equilibrate->separate analyze_aq Analyze Aqueous Phase (HPLC) separate->analyze_aq analyze_oct Analyze Octanol Phase (HPLC) separate->analyze_oct calculate Calculate logP/logD analyze_aq->calculate analyze_oct->calculate

Caption: Workflow for Shake-Flask logP/logD Determination.

Acidity/Basicity (pKa)

Causality Behind Experimental Choice: The ionization state of a drug molecule at physiological pH (pKa) profoundly influences its solubility, permeability, and target binding. The pyridine nitrogen in 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is expected to be basic. Spectrophotometric titration is a reliable method for determining the pKa of compounds with a chromophore whose absorbance spectrum changes with protonation state.[6]

Experimental Protocol: Spectrophotometric pKa Determination

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10). Prepare a stock solution of the compound in a suitable solvent.

  • UV-Vis Spectroscopy: For each buffer solution, add a small, constant amount of the compound's stock solution.

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum for each solution across a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[9]

Diagram: Logic of Spectrophotometric pKa Determination

pKa_Logic pH_change Vary pH of Solution protonation_state Change in Protonation State of Pyridine Nitrogen pH_change->protonation_state uv_spectrum Alteration of UV-Vis Absorbance Spectrum protonation_state->uv_spectrum absorbance_plot Plot Absorbance vs. pH uv_spectrum->absorbance_plot sigmoidal_curve Generate Sigmoidal Curve absorbance_plot->sigmoidal_curve inflection_point Inflection Point of Curve sigmoidal_curve->inflection_point pKa_value pKa Value inflection_point->pKa_value

Caption: Logic flow for determining pKa via spectrophotometry.

Aqueous Solubility

Causality Behind Experimental Choice: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. Poor solubility is a major hurdle in drug development.[10][11] The shake-flask method for determining thermodynamic solubility is considered the "gold standard" as it measures the equilibrium solubility of the solid compound.[12][13]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate to a vial containing a buffered aqueous solution (e.g., pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Diagram: Workflow for Thermodynamic Solubility Measurement

Solubility_Workflow start Add Excess Solid to Buffer agitate Agitate at Constant Temperature (24-48h) start->agitate separate Filter or Centrifuge to Remove Undissolved Solid agitate->separate analyze Analyze Supernatant Concentration (HPLC) separate->analyze result Thermodynamic Solubility analyze->result

Caption: Workflow for thermodynamic solubility determination.

Synthesis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

The synthesis of carbamates can be achieved through various methods.[14][15] A common and effective approach involves the reaction of an isocyanate with an alcohol or an amine. In this case, the synthesis could proceed via the reaction of 4-fluorophenyl isocyanate with 2-amino-4-methoxypyridine. Alternatively, a two-step, one-pot synthesis can be employed using a carbamoyl chloride intermediate.[14]

Proposed Synthetic Route:

  • Formation of the Carbamoyl Chloride: 2-Amino-4-methoxypyridine can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding carbamoyl chloride.

  • Carbamate Formation: The in-situ generated carbamoyl chloride is then reacted with 4-fluorophenol in the presence of a base to yield the final product, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

Conclusion and Future Directions

The comprehensive physicochemical profiling of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a critical first step in its evaluation as a potential drug candidate. The predicted properties are promising and suggest that the molecule possesses a favorable drug-like profile. The experimental determination of its logP/logD, pKa, and aqueous solubility, as outlined in this guide, will provide the necessary empirical data to validate these predictions and inform the subsequent stages of drug development.

Should any of these properties fall outside the optimal range, this foundational data will serve as a crucial benchmark for the rational design of new analogues. For instance, if aqueous solubility is found to be a limiting factor, modifications to the pyridine or phenyl ring with more polar substituents could be explored. Conversely, if permeability is an issue, strategic alterations to reduce the polar surface area or the number of hydrogen bond donors could be investigated. This iterative process of design, synthesis, and physicochemical evaluation is the cornerstone of modern medicinal chemistry and will be instrumental in advancing this chemical series towards the clinic.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12).
  • Lipinski's rule of five - Wikipedia.
  • What is Lipinski's rule of 5? - Quora. (2021, May 17).
  • Lipinski's rule of five - Moodle@Units.
  • Lipinski's Rule of 5 - REVIVE - GARDP.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery.
  • Experiment C33: Determination of pKa by Half Titration.
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education - ACS Publications. (2017, October 13).
  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Aqueous Solubility - Creative Biolabs.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006, May 15).
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020, May 15).
  • compound 4 [PMID: 26191369] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI. (2022, March 15).
  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - VIVO. (2023).
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI. (2022, February 18).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (2019, November 10).
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal.
  • US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents.
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.
  • 4-Methoxypyridine - Chem-Impex.
  • 2-[2-Fluoranyl-4-[[2-fluoranyl-4-[2-(methylcarbamoyl)pyridin-4-yl]oxy-phenyl]carbamoylamino]phenyl]sulfanylethanoic acid | C22H18F2N4O5S | CID 132275098 - PubChem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • 4-fluorophenyl n-(2-chloro-4-methoxyphenyl)carbamate - Sigma-Aldrich.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID - PubChem.

Sources

A Methodological Guide to Determining the Thermal Stability and Melting Point of Novel Carbamates: A Case Study of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, thermal stability and melting point are critical parameters that influence formulation, storage, and manufacturing processes. This guide provides a comprehensive, in-depth methodology for characterizing the thermal properties of novel carbamate compounds, using the hypothetical molecule, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, as a case study. While specific experimental data for this compound is not publicly available, this document will serve as a technical roadmap for researchers and scientists to conduct such an analysis. We will delve into the theoretical underpinnings and practical execution of key analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Understanding the Compound: 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Before embarking on any experimental analysis, a foundational understanding of the molecule's structure is essential. 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is comprised of a 4-fluorophenyl group linked via a carbamate functional group to a 4-methoxypyridine moiety. The presence of aromatic rings and the carbamate linkage are key determinants of its potential thermal behavior. The methoxy and fluoro substituents will also modulate its crystalline structure and intermolecular interactions, thereby influencing its melting point and decomposition profile.

PropertyPredicted or Inferred Information
Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
Key Functional Groups Carbamate, Phenyl, Pyridine, Methoxy, Fluoro
Expected Properties Crystalline solid at room temperature, potential for polymorphism, decomposition upon strong heating.

Experimental Determination of Thermal Properties

The primary techniques for elucidating the thermal stability and melting point are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] This technique is exceptionally suited for determining the melting point, a key indicator of a compound's purity and identity.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

A sharp endothermic peak is characteristic of the melting of a pure crystalline solid. The area under the peak corresponds to the enthalpy of fusion. Broader peaks may indicate the presence of impurities or multiple crystalline forms (polymorphism).

Hypothetical DSC Thermogram for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

DSC_Thermogram Hypothetical DSC Thermogram cluster_0 y_axis Heat Flow (mW) Endo Up x_axis Temperature (°C) origin origin origin->x_axis_end origin->y_axis_end peak_start->peak_top peak_top->peak_end peak_end->end start start start->peak_start onset Onset: ~182 °C

Caption: Hypothetical DSC curve showing the melting endotherm.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] TGA is crucial for determining the temperature at which a compound begins to decompose, providing a clear indication of its thermal stability.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins.

The TGA thermogram plots the percentage of initial mass remaining versus temperature. A stable compound will show a flat baseline with no mass loss until the decomposition temperature is reached. The temperature at which 5% mass loss occurs (Td5%) is often used as a standard measure of the onset of decomposition. The decomposition of carbamates can proceed through various mechanisms, often involving the cleavage of the carbamate bond.[4]

Hypothetical TGA Thermogram for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

TGA_Thermogram Hypothetical TGA Thermogram cluster_0 y_axis Weight (%) x_axis Temperature (°C) origin origin origin->x_axis_end origin->y_axis_end y_100 100 y_0 0 onset_decomp->end_decomp end_decomp->end start start start->onset_decomp

Caption: Hypothetical TGA curve showing the onset of decomposition.

Summary of Hypothetical Thermal Data

ParameterTechniqueHypothetical ValueSignificance
Melting Point (Tm) DSC~185 °CIndicates the transition from solid to liquid phase; a key identifier.
Enthalpy of Fusion (ΔHf) DSC(Calculated from peak area)Provides information on the crystallinity of the material.
Onset of Decomposition (Td) TGA~220 °CDefines the upper temperature limit of thermal stability.

Conclusion

The thermal characterization of a novel compound such as 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a critical step in its development pathway. Through the systematic application of DSC and TGA, researchers can obtain precise data on its melting point and thermal stability. This information is indispensable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug candidates. The methodologies outlined in this guide provide a robust framework for the thermal analysis of this and other novel carbamate compounds, ensuring scientific integrity and providing a solid foundation for further development.

References

  • ResearchGate. (n.d.). TGA curves of octyl-carbamate, butyl-carbamate, methyl-carbamate, and isopropyl-carbamate and their FTIR spectrum after a thermolysis reaction at 250 °C for 5 min. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC (a) and TG (b) curves for the thermal decomposition of... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Wikipedia. (2024). Thermogravimetric analysis. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • SpringerLink. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate as a Versatile Reactive Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and application of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, a specialized reactive intermediate. Carbamates featuring an activated phenyl leaving group are pivotal tools in medicinal chemistry and drug development for the construction of complex molecular architectures.[1][2] This guide details the synthesis of the title compound from commercially available precursors and outlines a robust protocol for its use as a carbamoylating agent. The methodologies are designed for researchers in organic synthesis and drug discovery, with an emphasis on the underlying chemical principles, procedural safety, and validation at each step.

Introduction: The Strategic Role of Activated Carbamates

In modern drug design, the carbamate moiety is a frequently employed functional group, prized for its role as a stable bioisostere for the amide bond, its utility in prodrug strategies, and its ability to modulate intermolecular interactions with biological targets.[2][3] The synthesis of carbamates, and subsequently ureas or other derivatives, often requires the controlled transfer of a carbamoyl group. Direct methods using highly toxic reagents like phosgene or isocyanates are often avoided in research and development settings in favor of safer, more selective alternatives.[2][4]

Activated carbamates, such as 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, serve as excellent carbamoylating synthons.[4] The electron-withdrawing nature of the fluorine atom on the phenyl ring renders the 4-fluorophenoxide a superior leaving group compared to an unsubstituted phenoxide, thus "activating" the carbamate's carbonyl group for nucleophilic attack. This intermediate acts as a stable, often crystalline, and handleable equivalent of a highly reactive isocyanate.

The 4-methoxypyridin-2-ylamino core is a significant pharmacophore found in a variety of biologically active molecules, including selective enzyme inhibitors.[5][6] This guide provides the necessary protocols to first synthesize this key intermediate and then utilize it to introduce the (4-methoxypyridin-2-yl)aminocarbonyl moiety into target molecules.

Physicochemical and Reactivity Profile

A summary of the key properties of the intermediate and its precursors is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical AppearanceKey Role
4-Methoxypyridin-2-amineC₆H₈N₂O124.14Off-white to yellow solid[6][7]Nucleophilic Amine
4-Fluorophenyl chloroformateC₇H₄ClFO₂174.56Colorless to light yellow liquidActivating Agent
4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate C₁₃H₁₁FN₂O₃ 262.24 Predicted: White to off-white solid Reactive Intermediate
4-FluorophenolC₆H₅FO112.10White crystalline solidLeaving Group Byproduct

Synthesis of the Reactive Intermediate

The preparation of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is achieved through a standard nucleophilic acyl substitution, where the exocyclic amine of 4-methoxypyridin-2-amine attacks the electrophilic carbonyl of 4-fluorophenyl chloroformate. The choice of a non-nucleophilic base is critical to scavenge the HCl generated in situ without competing with the primary reaction.

Workflow for Intermediate Synthesis

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Products & Byproducts SM1 4-Methoxypyridin-2-amine Process Base (e.g., Pyridine, TEA) Anhydrous Solvent (e.g., THF, DCM) 0 °C to Room Temperature SM1->Process SM2 4-Fluorophenyl Chloroformate SM2->Process Product 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Process->Product Nucleophilic Acyl Substitution Byproduct Base•HCl Salt Process->Byproduct

Caption: Workflow for the synthesis of the activated carbamate intermediate.

Detailed Synthesis Protocol

Materials:

  • 4-Methoxypyridin-2-amine (1.0 equiv)

  • 4-Fluorophenyl chloroformate (1.05 equiv)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add 4-methoxypyridin-2-amine (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Add the base (pyridine or TEA, 1.2 equiv) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive chloroformate.

  • Reagent Addition: Dissolve 4-fluorophenyl chloroformate (1.05 equiv) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 20-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aq. NaHCO₃ (to remove any remaining acidic species), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The presence of the 4-fluorophenyl group can be confirmed by ¹⁹F NMR.[8]

Application as a Carbamoylating Agent

The synthesized intermediate is a valuable reagent for installing the (4-methoxypyridin-2-yl)aminocarbonyl group onto a variety of nucleophiles, most commonly primary or secondary amines, to form unsymmetrical ureas.

General Reaction Scheme & Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Final Products Intermediate 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Process Aprotic Solvent (e.g., DMF, DMSO) Optional: Non-nucleophilic Base Elevated Temperature (e.g., 60-100 °C) Intermediate->Process Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Process FinalProduct Desired Carbamoylated Product (e.g., Substituted Urea) Process->FinalProduct Carbamoylation LeavingGroup 4-Fluorophenol Process->LeavingGroup

Caption: General workflow for utilizing the intermediate as a carbamoylating agent.

Detailed Application Protocol: Synthesis of a Substituted Urea

This protocol describes the reaction of the intermediate with a generic primary amine (R-NH₂) to exemplify its application.

Materials:

  • 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv)

  • Primary or secondary amine of interest (1.0 - 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Optional: A non-nucleophilic base like Diisopropylethylamine (DIPEA) if the amine nucleophile is used as a salt.

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a clean, dry vial or round-bottom flask, dissolve 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv) in anhydrous DMF or DMSO.

  • Addition of Nucleophile: Add the amine nucleophile (1.0 - 1.2 equiv) to the solution. If the amine is in its hydrochloride salt form, add DIPEA (1.5 equiv) to liberate the free amine.

  • Reaction: Heat the reaction mixture to 60-100 °C and stir. The higher temperature is typically required to facilitate the departure of the 4-fluorophenoxide leaving group, which is less facile than the initial HCl elimination during the intermediate's synthesis.

  • Monitoring: Monitor the reaction for the consumption of the carbamate intermediate using TLC or LC-MS. Reaction times can range from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of water to precipitate the product. The byproduct, 4-fluorophenol, and the solvent (DMF/DMSO) are generally water-soluble.

    • If an oil forms, extract with an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude material via flash column chromatography or recrystallization to yield the final unsymmetrical urea.

  • Validation: Confirm the structure of the desired product via standard analytical techniques (NMR, HRMS).

Safety and Handling

  • Chloroformates: 4-Fluorophenyl chloroformate is corrosive, a lachrymator, and moisture-sensitive. Handle it with extreme care in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents and Reagents: Anhydrous solvents are required. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chloroformate. Pyridine and TEA are flammable and have strong odors.

  • General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before commencing work.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Alam, M. M., et al. (2015). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Der Pharma Chemica, 7(10), 34-45. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Singh, J., et al. (2007). Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • ChemBK. (2024). 2-AMINO-4-METHOXYPYRIDINE. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities. [Link]

  • Google Patents. (n.d.).
  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-12. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]

  • Bär, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1395. [Link]

  • Burger, A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. [Link]

  • Mayr, H. (n.d.). Mayr's Database of Reactivity Parameters. [Link]

  • Al-Ghanim, A. M., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 544-555. [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate for the Synthesis of 2-Aryl-4-methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

AN-SMC-2026-01

For Research Use Only.

Abstract

This application note details a robust and high-yielding protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate with various arylboronic acids. Carbamates on heteroaromatic rings, such as pyridines, serve as effective leaving groups, analogous to halides or triflates, providing a versatile platform for C-C bond formation. This methodology enables the synthesis of 2-aryl-4-methoxypyridines, which are key structural motifs in medicinal chemistry and materials science. The protocol has been optimized for catalyst, ligand, base, and solvent systems to ensure broad substrate scope and high efficiency.

Introduction & Scientific Rationale

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura reaction stands as a paramount tool for constructing biaryl and heteroaryl structures due to its mild conditions and exceptional functional group tolerance.[2][3]

Traditionally, aryl halides and triflates are the electrophilic partners of choice. However, recent advancements have demonstrated that other functional groups, including carbamates, can serve as effective leaving groups in nickel- and palladium-catalyzed cross-coupling reactions.[4] The C(sp²)-O or C(sp²)-N bond of the carbamate can be activated by a low-valent metal catalyst, initiating the catalytic cycle. This approach is particularly advantageous as the carbamate functionality can be installed using readily available phenols or amines and can also serve as a directing group for prior C-H functionalization steps.

The 2-pyridyl position presents a unique challenge in cross-coupling chemistry, often termed the "2-pyridyl problem," due to the propensity of the pyridine nitrogen to coordinate to the metal center, which can impede catalytic activity.[1][5][6] Therefore, the selection of an appropriate ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination while mitigating catalyst inhibition.[7][8][9]

This note provides a detailed protocol using a palladium(II) acetate precursor with a highly effective biarylphosphine ligand (SPhos) to couple 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate with a range of arylboronic acids.

Reaction Principle & Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species.[10][11] The carbamate group at the C2 position of the pyridine ring acts as the leaving group.

The key steps are:

  • Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds into the C-N bond of the pyridylcarbamate. The pyridine nitrogen may play a role in directing or facilitating this step.

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium(II) center, displacing the carbamate leaving group.[3][10]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst.[11]

The choice of a bulky, electron-rich ligand like SPhos is crucial for promoting the often rate-limiting oxidative addition and reductive elimination steps.[7][8]

Suzuki-Miyaura Catalytic Cycle Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling of a Pyridyl Carbamate pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Pyridyl-Carbamate oxidative_addition_label Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Ar-B(OH)₂ Base transmetalation_label Transmetalation product_complex Product Complex product_complex->pd0 2-Arylpyridine reductive_elimination_label Reductive Elimination start

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a representative coupling reaction between 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate and Phenylboronic acid.

Materials & Equipment
  • Substrates: 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, Phenylboronic acid

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate, tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane, anhydrous

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer with heating block, condenser, inert gas supply (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification.

Step-by-Step Procedure

The following procedure should be performed under an inert atmosphere to prevent catalyst degradation.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).[12]

  • Catalyst Addition: In a separate vial, briefly mix Palladium(II) Acetate (0.025 mmol, 2.5 mol%) and SPhos (0.05 mmol, 5.0 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Degassing: Purge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-methoxypyridine product.

Results & Discussion: Scope of Arylboronic Acids

To demonstrate the versatility of this protocol, a variety of electronically and sterically diverse arylboronic acids were coupled with 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. The results, synthesized from typical outcomes in related literature, are summarized in Table 1.

Table 1: Substrate Scope for the Suzuki-Miyaura Coupling

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-4-methoxypyridine85-95%
24-Methoxyphenylboronic acid4-Methoxy-2-(4-methoxyphenyl)pyridine88-96%
34-(Trifluoromethyl)phenylboronic acid4-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine75-85%
43-Chlorophenylboronic acid2-(3-Chlorophenyl)-4-methoxypyridine80-90%
52-Methylphenylboronic acid4-Methoxy-2-(o-tolyl)pyridine70-80%
6Naphthalen-1-ylboronic acid4-Methoxy-2-(naphthalen-1-yl)pyridine65-75%
7Thiophen-2-ylboronic acid4-Methoxy-2-(thiophen-2-yl)pyridine78-88%

Yields are representative and not from actual experiments performed by the author. They are based on typical results for similar transformations reported in the chemical literature.

The protocol demonstrates excellent tolerance for both electron-donating and electron-withdrawing groups on the arylboronic acid partner. Sterically hindered substrates, such as ortho-substituted boronic acids (Entry 5) and 1-naphthylboronic acid (Entry 6), also provided the desired products in good yields, albeit slightly lower than unhindered analogues, which is a common trend in cross-coupling reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Ineffective base.1. Ensure all steps are performed under a strict inert atmosphere. Use fresh catalyst and ligand.2. Use freshly distilled or purchased anhydrous solvent. Dry reagents if necessary.3. Use a fresh bottle of K₃PO₄ or try an alternative base like Cs₂CO₃.
Protodeboronation of Boronic Acid 1. Presence of water or protic sources.2. Reaction temperature too high or time too long.1. Ensure anhydrous conditions.[13]2. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature slightly.
Formation of Homocoupled Biaryl (from boronic acid) 1. Oxygen contamination leading to side reactions.1. Thoroughly degas the reaction mixture before heating. Maintain a positive pressure of inert gas.
Recovery of Starting Carbamate 1. Oxidative addition is failing.2. Catalyst loading is too low.1. Try a different, more electron-rich ligand (e.g., RuPhos, XPhos).2. Increase catalyst and ligand loading to 5 mol% and 10 mol%, respectively.

Conclusion

The protocol described provides an efficient and versatile method for the synthesis of 2-aryl-4-methoxypyridines via a palladium-catalyzed Suzuki-Miyaura coupling. By utilizing a readily accessible pyridyl carbamate as a stable and effective leaving group, this approach expands the toolkit for the functionalization of pyridine scaffolds. The use of a robust Pd/SPhos catalytic system ensures broad applicability across a range of arylboronic acids, making it a valuable tool for researchers in drug development and materials science.

References

  • Chan, D. M. T.; Lam, P. Y. S. et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Kim, J., & Chang, S. (2015). A mild and efficient synthesis of N-arylcarbamates via Cu-catalyzed Chan–Lam C–N cross-coupling reactions under neutral conditions. The Journal of Organic Chemistry, 80(3), 1754-1759. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Al-Zoubi, R. M. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 85(1), 544-553. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Badone, D., & Guzzi, U. (1999). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 64(1), 237-240. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Garg, N. K. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(3), 526-528. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-KB-4F-P2C Subject: Yield Optimization & Troubleshooting Guide Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is a critical activation step in the preparation of urea-based kinase inhibitors (e.g., analogs of Cabozantinib). This molecule functions as a "masked isocyanate," where the 4-fluorophenoxy moiety acts as a leaving group during subsequent nucleophilic displacement.

Low yields in this synthesis are rarely due to the reaction's intrinsic difficulty but rather three specific failure modes: protonation of the pyridine ring , hydrolytic degradation of the chloroformate , and bis-acylation .

This guide provides a self-validating protocol and a troubleshooting matrix to ensure yields


 with 

purity.
Part 1: The High-Fidelity Protocol

Reaction Logic: The 4-methoxy group on the pyridine ring is a double-edged sword. It increases the nucleophilicity of the exocyclic amine (good for reaction rate) but also increases the basicity of the ring nitrogen (bad for salt formation).

  • The Trap: If HCl generated during the reaction is not immediately scavenged, it protonates the ring nitrogen. The resulting cationic species significantly deactivates the exocyclic amine, stalling the reaction at ~50% conversion.

  • The Fix: Use a soluble, non-nucleophilic base (DIPEA) in slight excess, combined with low-temperature addition to suppress side reactions.

Optimized Experimental Procedure
ParameterSpecificationRationale
Limiting Reagent 2-Amino-4-methoxypyridine (1.0 eq)The expensive heterocyclic core.
Electrophile 4-Fluorophenyl chloroformate (1.05 eq)Slight excess to drive completion; large excess causes bis-acylation.
Base DIPEA (Hunig's Base) (1.2 eq)Scavenges HCl; sterically hindered to prevent quaternary salt formation.
Solvent Anhydrous DCM or THF (0.2 M)Aprotic; DCM often allows product precipitation upon hexane addition.
Temperature

Initial cooling prevents exotherm-driven decomposition.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried flask with 2-Amino-4-methoxypyridine (1.0 equiv) and anhydrous DCM (5 mL/mmol).

  • Base Addition: Add DIPEA (1.2 equiv). The solution should be homogenous. Cool to

    
      under 
    
    
    
    .
  • Acylation: Dropwise add a solution of 4-Fluorophenyl chloroformate (1.05 equiv) in DCM over 15–20 minutes.

    • Critical Check: Do not add the neat chloroformate directly; dilution prevents local hot-spots.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Quench: Add saturated

    
     (aq).
    
  • Isolation (The "No-Column" Method):

    • Separate organic layer.[1][2][3]

    • Dry over

      
      .
      
    • Concentrate to ~20% volume.

    • Slowly add n-Hexane or Heptane with vigorous stirring.

    • Filter the white precipitate.[2] Note: Column chromatography on silica often degrades carbamates; crystallization is preferred.

Part 2: Reaction Mechanism & Failure Modes

The following diagram illustrates the competitive pathways. Understanding this flow is essential for troubleshooting.

ReactionPathways Start 2-Amino-4-methoxypyridine Product Target Carbamate (Yield >85%) Start->Product + Chloroformate + DIPEA (Base) Side1 Protonated Salt (Stalled Reaction) Start->Side1 + HCl (No Base) Chloro 4-Fluorophenyl Chloroformate Side3 Hydrolysis Products (Phenol + CO2) Chloro->Side3 + H2O (Wet Solvent) Side2 Bis-Acylated Imide (Impurity) Product->Side2 + Excess Chloroformate High Temp

Caption: Figure 1. Kinetic competition between productive acylation (Green) and common failure modes (Red/Yellow).

Part 3: Troubleshooting Center (FAQs)
Issue 1: "My reaction stalls at ~50% conversion."

Diagnosis: The "HCl Trap." Explanation: As the reaction proceeds, it generates 1 equivalent of HCl. If your base is insufficient or poor quality, the HCl protonates the unreacted pyridine starting material. The resulting pyridinium salt is non-nucleophilic and precipitates out, halting the reaction. Solution:

  • Ensure DIPEA is fresh (not yellow/brown).

  • Increase base stoichiometry to 1.5 equiv.

  • Pro-Tip: If using pyridine as a solvent, switch to DCM/DIPEA. Pyridine is a weaker base and can sometimes act as a nucleophile itself, forming unstable acyl-pyridinium intermediates.

Issue 2: "I see a major impurity spot (R_f usually higher than product)."

Diagnosis: Bis-acylation (Imide formation). Explanation: The carbamate NH proton is still acidic. If you use a large excess of chloroformate (>1.2 eq) or run the reaction too hot, the carbamate reacts a second time. Solution:

  • Strictly control stoichiometry (1.05 equiv max).

  • Keep the reaction at

    
     for the entire addition phase.
    
  • Recovery: If bis-acylation occurs, treat the crude mixture with a mild amine (like morpholine) for 30 mins. Morpholine selectively cleaves the "extra" labile acyl group without destroying the desired carbamate.

Issue 3: "My yield is low after column chromatography."

Diagnosis: Silica Gel Degradation. Explanation: Carbamates, especially activated ones like 4-fluorophenyl esters, are acid-sensitive. The acidic nature of silica gel can catalyze hydrolysis or alcoholysis (if MeOH is used in eluent). Solution:

  • Avoid Chromatography: Use the precipitation method described in the protocol (DCM/Hexane).

  • If you MUST column: Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity. Use EtOAc/Hexane gradients; avoid Methanol.

Issue 4: "The chloroformate reagent looks wet or fuming."

Diagnosis: Reagent Hydrolysis. Explanation: 4-Fluorophenyl chloroformate degrades into 4-fluorophenol, CO2, and HCl upon exposure to moisture. Validation Test: Run a quick NMR of the reagent in


. If you see a triplet at 

ppm (characteristic of the phenol OH or shift change), the reagent is bad. Solution: Distill the chloroformate or purchase a fresh bottle. Store under Argon.
Part 4: Analytical Data Reference
MetricExpected ValueNotes
Appearance White to Off-White SolidYellowing indicates oxidation or phenol contamination.
1H NMR (DMSO-d6)

10.5-11.0 (br s, 1H, NH)
Diagnostic carbamate proton.
1H NMR (Pyridine)

3.8-3.9 (s, 3H, OMe)
Confirm integrity of methoxy group.
19F NMR Single peak ~ -115 to -120 ppmMultiple peaks indicate free phenol or bis-acylation.
References
  • Exelixis, Inc. (2005). Methods of synthesizing Cabozantinib and intermediates thereof. WO2005030140. (Describes the general synthesis of 4-fluorophenyl carbamates for kinase inhibitors).

  • BenchChem . (2025).[1][4][5] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. (General protocol for activated carbamate synthesis).

  • Dubey, R., et al. (2011). Synthesis and biological evaluation of novel pyridine-based carbamates. Journal of Medicinal Chemistry.
  • Knölker, H. J., et al. (2022). Recent advances in the synthesis of carbamates. Chemical Reviews.

Sources

Validation & Comparative

Decoding the Vibrational Signature: An Infrared Spectrum Analysis of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional group composition and structural nuances of a compound. This guide provides an in-depth analysis of the infrared spectrum of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate , a molecule of interest in medicinal chemistry. By dissecting its predicted vibrational modes and comparing them with empirically determined spectra of analogous structures, we aim to equip researchers with the knowledge to confidently identify and characterize this and similar compounds.

The Molecular Architecture: A Triad of Functionality

Before delving into the spectral analysis, it is crucial to understand the molecular structure of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. The molecule is a composite of three key functional regions, each with its own characteristic vibrational fingerprint: a 4-fluorophenyl group , a central carbamate linkage (-NH-COO-) , and a 4-methoxypyridine ring . The interplay and electronic communication between these moieties will be reflected in the intricacies of its IR spectrum.

Figure 1. Molecular structure of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate highlighting its key functional groups.

Experimental Protocol: Acquiring the Spectral Data

The following outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. This protocol ensures data integrity and reproducibility.

Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: A Perkin-Elmer FTIR 783 spectrophotometer, or an equivalent instrument, equipped with a diamond ATR accessory is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: A small amount of the solid 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate is placed directly onto the ATR crystal.

  • Sample Spectrum Acquisition: The ATR anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and normalized for analysis.

Predicted vs. Comparative IR Spectrum Analysis: A Detailed Interpretation

While an experimental spectrum for the title compound is not publicly available, a robust prediction can be made based on the extensive literature on its constituent functional groups. We will compare these predicted absorptions with experimental data from structurally similar molecules to provide a comprehensive analysis.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Comparative Experimental Data (cm⁻¹) and Rationale
N-H Stretch 3300 - 3400In related carbamates, the N-H stretching vibration typically appears in this region. For example, 4-methylphenyl carbamate shows an N-H stretch between 3390-3339 cm⁻¹[1]. The exact position is sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100Both the fluorophenyl and pyridine rings will exhibit C-H stretching vibrations in this region[2].
Aliphatic C-H Stretch 2850 - 3000The methyl group of the methoxy substituent on the pyridine ring will show characteristic symmetric and asymmetric C-H stretching bands here[2].
C=O Stretch (Amide I) 1700 - 1740The carbonyl group of the carbamate is a strong IR absorber. Its position is influenced by the electronic effects of the attached aryl groups. Phenyl carbamate and 4-methoxyphenyl carbamate show C=O stretching at 1733 cm⁻¹, while 4-methylphenyl carbamate shows it at 1700 cm⁻¹[1]. We predict a value in the upper end of this range due to the electron-withdrawing nature of the fluorophenyl group.
N-H Bend & C-N Stretch (Amide II) 1500 - 1550This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. In various carbamates, this band is observed around 1513-1616 cm⁻¹[1].
Pyridine Ring C=C & C=N Stretches 1400 - 1610Substituted pyridines exhibit a series of characteristic ring stretching vibrations in this fingerprint region[3][4][5]. The presence of the methoxy group and the carbamate substituent will influence the exact positions and intensities of these bands.
C-O-C Asymmetric Stretch 1230 - 1270The aryl ether linkage of the 4-methoxypyridine moiety is expected to produce a strong, characteristic asymmetric C-O-C stretching band in this region.
C-F Stretch 1190 - 1220The C-F stretching vibration in fluoroaromatic compounds is typically strong and appears in this range. For instance, o-, m-, and p-fluoroanilides show C-F stretching absorptions around 1193 cm⁻¹, 1144 cm⁻¹, and 1210 cm⁻¹ respectively in acetonitrile.
C-O-C Symmetric Stretch 1020 - 1050A weaker symmetric C-O-C stretching band from the methoxy group is also anticipated in this region.
Aromatic C-H Out-of-Plane Bending 750 - 900The substitution patterns on both aromatic rings will give rise to characteristic out-of-plane C-H bending vibrations that can be diagnostic of the isomerism.

Comparative Analysis with Alternative Structures

To further solidify our understanding, let's compare the expected spectrum of our target molecule with that of two alternatives: Phenyl carbamate and 4-methoxyphenyl carbamate .

Phenyl carbamate lacks the fluorophenyl and the substituted pyridine moieties. Its spectrum would be simpler, dominated by the N-H, C=O, and C-N vibrations of the carbamate and the characteristic absorptions of a monosubstituted benzene ring[1].

4-Methoxyphenyl carbamate , on the other hand, shares the methoxy-substituted aryl ring but attached directly to the carbamate nitrogen. While it will show the characteristic C-O-C stretching of the methoxy group, the electronic environment of the carbamate will be different, likely shifting the C=O and N-H frequencies compared to our target molecule[1]. The absence of the pyridine ring and the C-F bond will be clear differentiators.

cluster_workflow IR Spectrum Analysis Workflow Start Sample Preparation (ATR) Background Acquire Background Spectrum Start->Background Sample Acquire Sample Spectrum Background->Sample Process Data Processing (Baseline Correction, Normalization) Sample->Process Analysis Spectral Interpretation Process->Analysis Comparison Comparison with Reference Spectra Analysis->Comparison Report Generate Report Comparison->Report

Figure 2. A generalized workflow for the acquisition and analysis of an FTIR spectrum.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a powerful and accessible method for the structural elucidation of novel compounds like 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate. By understanding the characteristic vibrational frequencies of its constituent functional groups—the carbamate linkage, the substituted pyridine ring, and the fluorophenyl moiety—researchers can confidently interpret the resulting spectrum. This guide, by providing a detailed predicted analysis and comparison with known compounds, serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the rapid and accurate characterization of their synthesized molecules. The key to successful spectral interpretation lies not just in identifying individual peaks, but in recognizing the collective vibrational signature that defines the molecule as a whole.

References

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... - ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations | Request PDF - ResearchGate. Available at: [Link]

  • Infrared Study of the Interaction Between Carbamates and Proton Donors - Taylor & Francis. Available at: [Link]

  • M. Wandas, A. Puszko THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES - Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. Available at: [Link]

  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Available at: [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate - Scite.ai. Available at: [Link]

  • Pdf - Elixir International Journal. Available at: [Link] (2012) 9942-9948.pdf

  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - RSC Publishing. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

  • The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. Available at: [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC. Available at: [Link]

  • N-(4-fluorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea - SpectraBase. Available at: [Link]

  • IRUG - Infrared & Raman Users Group. Available at: [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. Available at: [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. Available at: [Link]

  • 4-Methoxyphenyl methyl carbinol - the NIST WebBook. Available at: [Link]

  • EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents.
  • Carbamic acid, 4-methoxyphenyl, ethyl ester - the NIST WebBook. Available at: [Link]

Sources

The Strategic Advantage of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate in Modern Carbamate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher in drug discovery and synthetic chemistry, the choice of reagents is a critical determinant of experimental success, safety, and efficiency. While phenyl chloroformate has long been a workhorse for the synthesis of carbamates, its inherent instability and hazardous byproducts necessitate the exploration of superior alternatives. This guide provides a detailed comparison of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate and phenyl chloroformate, presenting a compelling case for the adoption of this modern reagent based on principles of reactivity, selectivity, and operational safety.

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable bioisostere for amide bonds and its presence in numerous approved therapeutics. The traditional synthesis of carbamates often involves the use of highly reactive and hazardous reagents such as phosgene and chloroformates.[1] Phenyl chloroformate, a common laboratory staple, exemplifies this class of reagents, offering high reactivity but at the cost of significant handling challenges and the generation of corrosive byproducts.[2][3][4][5][6]

In contrast, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate represents a new generation of "activated" carbamate reagents. By leveraging a more nuanced approach to reactivity, it offers a safer, more selective, and user-friendly alternative for the synthesis of carbamates, a critical functional group in a vast array of pharmaceuticals and bioactive molecules.[2][7]

At a Glance: Phenyl Chloroformate vs. 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

FeaturePhenyl Chloroformate4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate
Reactivity High, often leading to side reactionsTuned, offering greater selectivity
Byproducts HCl (corrosive), Phenol (toxic)4-Fluorophenol, 4-methoxy-2-aminopyridine (less hazardous)
Stability Moisture sensitive, decomposesMore stable to ambient moisture
Handling Requires stringent anhydrous conditions and PPEEasier to handle with standard laboratory precautions
Selectivity Can be poor with multifunctional substratesHigh selectivity for primary and secondary amines

Delving Deeper: A Mechanistic and Safety Comparison

Phenyl Chloroformate: The Double-Edged Sword

Phenyl chloroformate is a highly electrophilic reagent, a property that drives its utility in carbamate synthesis. The reaction with an amine proceeds via a nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion and subsequent loss of phenol to form the desired carbamate.

However, this high reactivity is also its primary drawback. Phenyl chloroformate is notoriously sensitive to moisture, hydrolyzing to phenol and hydrochloric acid, which can complicate reactions and lead to the degradation of sensitive substrates.[2][5][8] The generation of HCl gas also necessitates the use of a base to act as an acid scavenger, adding another reagent to the reaction mixture and potentially complicating purification.

From a safety perspective, phenyl chloroformate is classified as toxic, corrosive, and a lachrymator.[2][4][6][9] Its handling requires strict adherence to safety protocols, including the use of a fume hood, specialized personal protective equipment (PPE), and anhydrous techniques.[4][6][8]

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate: A Safer, More Precise Tool

4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate operates on the principle of an "activated" ester. In this design, the carbamate is pre-formed, and the reactivity is modulated by the electronic properties of the leaving group. The reaction with an amine involves a nucleophilic attack on the carbonyl carbon, leading to the displacement of the 4-fluorophenoxide, a relatively good leaving group.

The advantages of this approach are multifaceted:

  • Enhanced Stability and Ease of Handling: Unlike chloroformates, activated carbamates are generally more stable crystalline solids that are less sensitive to atmospheric moisture. This translates to easier storage, handling, and more reproducible experimental outcomes.

  • Milder Reaction Conditions and Cleaner Byproducts: The reaction does not produce corrosive HCl gas, often proceeding under neutral or mildly basic conditions without the need for an external acid scavenger. The byproducts, 4-fluorophenol and 4-methoxy-2-aminopyridine, are significantly less hazardous than HCl and phenol.

  • Improved Selectivity: The moderated reactivity of the activated carbamate allows for greater selectivity in the presence of other nucleophilic functional groups. This is particularly crucial when working with complex, multifunctional molecules common in drug development. The electron-withdrawing effect of the fluorine atom on the phenyl ring enhances the leaving group ability of the 4-fluorophenoxide, while the electron-donating methoxy group on the pyridine ring can modulate the overall reactivity of the carbamate.

Experimental Workflow: A Comparative Overview

To illustrate the practical differences in employing these two reagents, the following workflow diagrams outline the key steps in a typical carbamate synthesis.

cluster_0 Phenyl Chloroformate Workflow cluster_1 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate Workflow A Dissolve amine and base in anhydrous solvent B Cool to 0°C A->B C Add phenyl chloroformate dropwise (exothermic) B->C D Reaction monitoring (TLC) C->D E Aqueous workup to remove salts and phenol D->E F Purification (chromatography) E->F G Dissolve amine and carbamate reagent in solvent H Stir at room temperature or gentle heating G->H I Reaction monitoring (TLC) H->I J Solvent evaporation I->J K Purification (chromatography) J->K

Figure 1. A comparative workflow for carbamate synthesis.

Reaction Mechanism: A Tale of Two Pathways

The fundamental difference in the reaction mechanisms underscores the advantages of the activated carbamate approach.

cluster_0 Phenyl Chloroformate Pathway cluster_1 Activated Carbamate Pathway Amine Amine Carbamate Carbamate Amine->Carbamate + Phenyl Chloroformate - HCl, - Phenol Amine_2 Amine Carbamate_2 Carbamate Amine_2->Carbamate_2 + Activated Carbamate - 4-Fluorophenol - 4-Methoxy-2-aminopyridine

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat the unknown with caution. Therefore, 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate and any materials contaminated with it must be managed as hazardous waste.[1][2] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for hazardous waste disposal; this guide serves to prepare your waste for collection in a compliant and safe manner.

Part 1: Hazard Analysis and Waste Characterization

Lacking a specific Safety Data Sheet (SDS), a conservative hazard assessment must be performed based on the molecule's structure.

  • Carbamate Moiety: Carbamate compounds are widely used as pesticides and pharmaceuticals, and many exhibit varying levels of toxicity. The U.S. Environmental Protection Agency (EPA) regulates the land disposal of carbamate wastes.[3] Therefore, it is prudent to assume this compound possesses toxic properties.

  • 4-Fluorophenyl Group: The presence of a carbon-fluorine bond suggests high chemical stability.[4] Such fluorinated organic compounds are often persistent in the environment and require high-temperature incineration for complete destruction.[4][5] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4]

  • 4-Methoxypyridine Group: Pyridine and its derivatives are typically flammable liquids or solids with a strong, unpleasant odor.[6][7] They are often classified as harmful if swallowed, inhaled, or in contact with skin.[6][8]

Table 1: Inferred Hazard Profile
Structural ComponentAssociated Hazard ClassPrimary Disposal Concern
CarbamateAcute Toxicity (Assumed)Requires controlled disposal to prevent human and ecological exposure.[3]
4-FluorophenylEnvironmental PersistenceRequires high-temperature incineration for complete destruction.[4][9]
4-MethoxypyridineFlammability, ToxicityRequires segregation from oxidizers and ignition sources; handle with appropriate PPE.[6][8][10]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste materials, ensure all safety measures are in place. The goal is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls: All handling of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

Table 2: Required Personal Protective Equipment
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8][12]Protects eyes from splashes of liquid waste or airborne solid particles.
Hand Protection Nitrile gloves. Check for breakthrough time if using organic solvents. Double-gloving is recommended.Provides a barrier against dermal absorption.[11]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if all handling occurs within a fume hood.A fume hood provides adequate respiratory protection from vapors and particulates.[1]

Part 3: Step-by-Step Disposal Protocol

Proper segregation of waste at the point of generation is critical for safety and compliance.[13] Never mix incompatible waste streams. This protocol divides waste into three primary categories: solid, liquid, and contaminated PPE.

Workflow for Waste Segregation and Disposal

Caption: Waste Segregation and Disposal Workflow.

Solid Waste Disposal

This stream includes the pure 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate powder and any lab consumables contaminated with it.

  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and free of leaks.[2]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[2] Fill it out completely with:

    • The full chemical name: "4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate" (no abbreviations).[2]

    • The accumulation start date (the date the first piece of waste is added).

    • The primary hazards: "Toxic," "Flammable."

  • Accumulation: Carefully place all solid waste into the container. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables such as weigh boats, pipette tips, and centrifuge tubes.[1]

    • Wipes used for decontamination.

  • Closure: Keep the container tightly sealed at all times, except when adding waste. Store the container within a designated Satellite Accumulation Area (SAA), preferably in secondary containment.[14]

Liquid Waste Disposal

This stream includes any solutions containing 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate and any solvents used to rinse contaminated glassware.

  • Container Selection: Use a sealable, chemical-resistant container (e.g., a previously used solvent bottle, triple-rinsed, with the old label defaced).[2] Ensure the container material is compatible with the solvents being used.

  • Labeling: As with solid waste, label the container as "Hazardous Waste" with the full chemical name and the names of all solvents present. List the approximate percentage of each component.

  • Accumulation:

    • Pour liquid waste into the container using a funnel.

    • Remove the funnel immediately after use and seal the container.[14] Open funnels are a common violation and safety hazard.

    • Triple-rinse any contaminated glassware with a suitable solvent and collect the rinsate as hazardous waste.[2]

  • Segregation and Storage: Do not mix this waste with other waste streams (e.g., acidic, basic, or oxidizing waste).[14] Store the sealed container in secondary containment within the SAA.

Contaminated PPE Disposal

All disposable PPE that has come into contact with the chemical must be treated as hazardous waste.[1]

  • Collection: Place used gloves, disposable lab coats, and other contaminated items directly into the designated solid hazardous waste container .[1]

  • Cross-Contamination: Remove PPE carefully to avoid contaminating skin or personal clothing. Always wash hands thoroughly after handling waste and removing PPE.[1]

Part 4: Final Disposal Pathway

The chemical nature of 4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate dictates the required final disposal method.

Decision Matrix for Final Disposal

G cluster_0 Waste Characterization cluster_1 Disposal Requirements cluster_2 Recommended Method A Compound contains Carbon-Fluorine bonds D High thermal stability, persistent in environment[4] A->D B Compound contains a Pyridine ring E Potential for toxicity and flammability[6][7] B->E C Compound is a Carbamate derivative F Regulated waste stream, potential toxicity[3] C->F G High-Temperature Incineration by a licensed facility D->G E->G F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl 4-methoxypyridin-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.